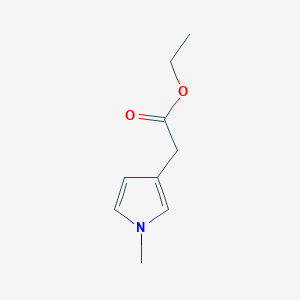
2-Methylhexahydro-1h-pyrrolizine
Übersicht
Beschreibung
“2-Methylhexahydro-1h-pyrrolizine” is a chemical compound with the molecular formula C8H15N . It’s also known as “Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate” with a molecular formula of C10H17NO3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. One common method is Nuclear Magnetic Resonance (NMR) interpretation . The InChI string for this compound is InChI=1/C8H15N/c1-7-5-8-3-2-4-9(8)6-7/h7-8H,2-6H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Stereoselective Synthesis : The alkaloid (7aS)-1-methylenehexahydro-1H-pyrrolizine, a derivative of 2-Methylhexahydro-1H-pyrrolizine, has been synthesized from N-diphenylmethyl-(S)-proline ethyl ester. This process involved cyclopropanation, replacement of the protecting group, and cationic cyclopropylallyl isomerization, leading to high yield of (−)-heliotridane [(1S,7aS)-1-methylhexahydro-1H-pyrrolizine] (Lysenko & Kulinkovich, 2005).
Diverse Derivatives Synthesis : A series of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, have been synthesized and explored for their ability to reverse electroconvulsive shock-induced amnesia in mice. These studies contribute to understanding the structure-activity relationships within this class of compounds (Butler et al., 1987).
Biological Applications
Antileukemic Activity : Certain derivatives of 2,3-dihydro-1H-pyrrolizine, such as bis(alkylcarbamates), have shown promising antileukemic activity in vivo, suggesting their potential in cancer treatment research (Ladurée et al., 1989).
Anti-inflammatory and Anticancer Activities : Pyrrolizine-5-carboxamides, related to the this compound class, have been investigated for their anti-inflammatory, analgesic, and anticancer activities. The impact of various substituents on these activities was explored, providing insights into the optimization of these compounds for potential therapeutic applications (Gouda et al., 2018).
Chemical Transformations
- Chemical Transformations and Synthesis Routes : Research has focused on chemical transformations of 7a-cyanohexahydro-1H-pyrrolizine into various substituted hexahydro-1H-pyrrolizines. These studies contribute to the development of novel synthesis methods and a deeper understanding of the chemistry of these compounds (Miyano et al., 1987).
Molecular Characterization
- Structural Characterization : Structural characterization of compounds like spiro[pyrrolidine-2,3′-oxindoles], related to this compound, has been achieved through techniques like NMR and mass spectral analysis. This research is crucial for understanding the molecular properties and potential applications of thesecompounds (Laihia et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(8)6-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAILOYBQBDRPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282732 | |
| Record name | 2-methylhexahydro-1h-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63008-88-8 | |
| Record name | NSC27683 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylhexahydro-1h-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[2-(1H-indol-7-yl)ethyl]-](/img/structure/B3355493.png)









![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol](/img/structure/B3355591.png)


